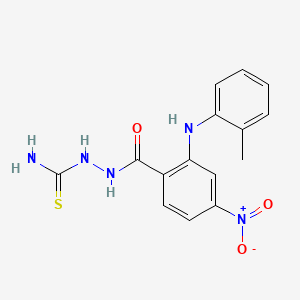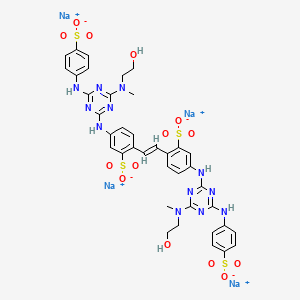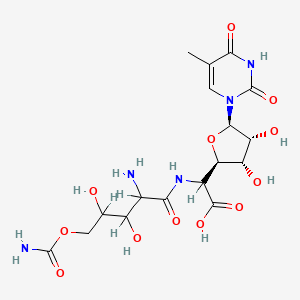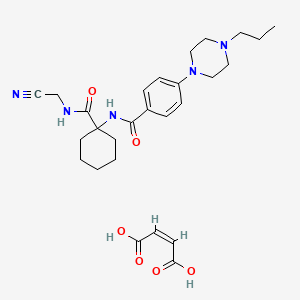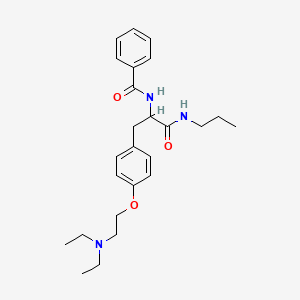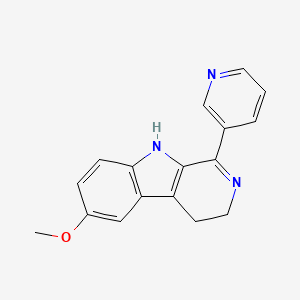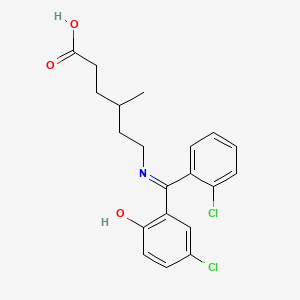
Bicyclophenamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de biciclofeminamina es un ingrediente farmacéutico activo con la fórmula molecular C20H27NO2.ClH . Es conocido por sus aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de biciclofeminamina implica la preparación de módulos de biciclo[2.1.1]hexano. Un enfoque eficiente es el uso de la fotoquímica para acceder a nuevos bloques de construcción mediante la cicloadición [2 + 2] . Este método permite la derivatización del sistema con numerosas transformaciones, abriendo la puerta a un nuevo espacio químico rico en sp3.
Métodos de producción industrial: Los métodos de producción industrial para el clorhidrato de biciclofeminamina generalmente implican la síntesis a gran escala utilizando equipos y condiciones de reacción especializados. El uso de lámparas de mercurio para la cicloadición cruzada [2 + 2] de 1,5-dienos es uno de esos métodos, aunque requiere equipos y cristalería especiales .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de biciclofeminamina sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del clorhidrato de biciclofeminamina incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según la transformación deseada, con la temperatura, el solvente y el catalizador desempeñando roles cruciales.
Productos principales formados: Los productos principales formados a partir de las reacciones del clorhidrato de biciclofeminamina dependen del tipo de reacción específica. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
El clorhidrato de biciclofeminamina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para sintetizar moléculas complejas. En biología, sirve como una herramienta para estudiar vías bioquímicas e interacciones. En medicina, se investiga por sus posibles efectos terapéuticos, incluido su uso como agente anticancerígeno . En la industria, se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción del clorhidrato de biciclofeminamina implica su interacción con objetivos y vías moleculares específicos. Actúa como un agente liberador de neurotransmisores de catecolamina, incluyendo norepinefrina, epinefrina y dopamina . Estas interacciones median sus efectos en el sistema nervioso y otros procesos fisiológicos.
Comparación Con Compuestos Similares
El clorhidrato de biciclofeminamina se puede comparar con otros compuestos similares, como la propilhexedrina y la ciclopentamina . Si bien todos estos compuestos comparten similitudes estructurales, el clorhidrato de biciclofeminamina es único en sus interacciones moleculares específicas y aplicaciones. La propilhexedrina, por ejemplo, se utiliza como descongestionante nasal, mientras que la ciclopentamina tiene propiedades estimulantes .
Lista de compuestos similares:- Propilhexedrina
- Ciclopentamina
- Diciclomina
- Clorfeniramina
- Difenhidramina
Propiedades
Número CAS |
20185-96-0 |
|---|---|
Fórmula molecular |
C20H28ClNO2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylethyl (1S,4R)-2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c22-19(23-13-12-21-10-4-5-11-21)20(17-6-2-1-3-7-17)15-16-8-9-18(20)14-16;/h1-3,6-7,16,18H,4-5,8-15H2;1H/t16-,18+,20?;/m1./s1 |
Clave InChI |
YFEDLOXYMYYJLF-UEOKEVMRSA-N |
SMILES isomérico |
C1CCN(C1)CCOC(=O)C2(C[C@@H]3CC[C@H]2C3)C4=CC=CC=C4.Cl |
SMILES canónico |
C1CCN(C1)CCOC(=O)C2(CC3CCC2C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






